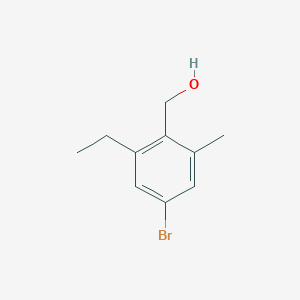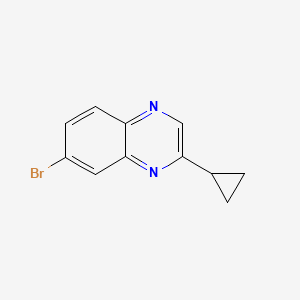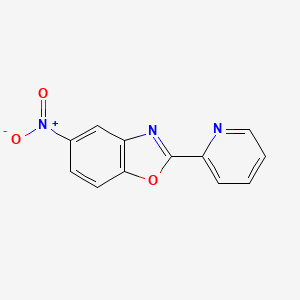
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, a phenyl group, and a carbonitrile group attached to a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of benzoylacetone with arylthiourea in the presence of ethanol and sulfuric acid, followed by cyclization to form the pyrimidine ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a role in angiogenesis . This inhibition can disrupt the formation of new blood vessels, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound has a similar structure but includes a furan ring instead of a phenyl group.
4-Amino-6-chloropyrimidine: This compound has a chlorine atom instead of the methoxyphenyl group.
Uniqueness
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl and phenyl groups provide hydrophobic interactions, while the amino and carbonitrile groups offer sites for hydrogen bonding and nucleophilic attacks. This unique combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H14N4O |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
4-amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-23-14-9-7-12(8-10-14)16-15(11-19)17(20)22-18(21-16)13-5-3-2-4-6-13/h2-10H,1H3,(H2,20,21,22) |
Clé InChI |
XBGNFLPGDLHQJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


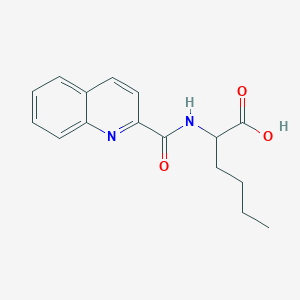
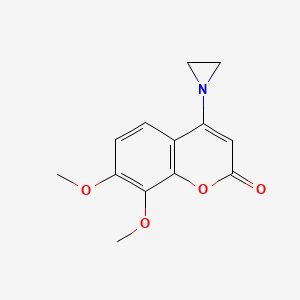

![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)

